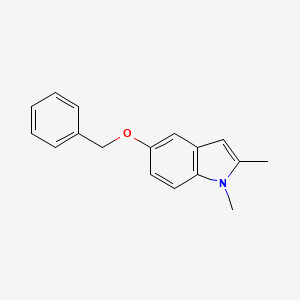![molecular formula C21H15N3O3S B5712560 3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)
3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide, also known as HSP90 inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor that targets the heat shock protein 90 (HSP90) which is involved in the folding and stabilization of many oncogenic proteins.
Mecanismo De Acción
3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide inhibitor targets the this compound protein which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting this compound, this compound inhibitor destabilizes these oncogenic proteins leading to their degradation. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels) which is necessary for tumor growth. This compound inhibitor has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound inhibitor has been shown to enhance the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor which makes it easy to synthesize and modify. It also has a high affinity for this compound which makes it a potent inhibitor. However, this compound inhibitor has some limitations. It has low solubility in water which makes it difficult to use in some experiments. It also has low bioavailability which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide inhibitor. One direction is the development of more potent and selective inhibitors. Another direction is the study of the combination of this compound inhibitor with other chemotherapeutic agents. The use of this compound inhibitor in the treatment of neurodegenerative diseases is also an area of future research. In addition, the study of the pharmacokinetics and pharmacodynamics of this compound inhibitor is necessary for its clinical development.
Métodos De Síntesis
The synthesis of 3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide inhibitor involves a series of chemical reactions. The starting material is 2-naphthohydrazide which is then reacted with 5-(2-pyridinylthio)-2-furaldehyde to form the Schiff base. The Schiff base is then reduced to form the final product, this compound. The yield of the synthesis method is about 50%.
Aplicaciones Científicas De Investigación
3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide inhibitor has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer. This compound inhibitor has also been shown to enhance the effectiveness of other chemotherapeutic agents. In addition, this compound inhibitor has been studied in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-hydroxy-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-18-12-15-6-2-1-5-14(15)11-17(18)21(26)24-23-13-16-8-9-20(27-16)28-19-7-3-4-10-22-19/h1-13,25H,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFVDIHIDUSHS-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)SC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)SC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5712495.png)


![2-cyano-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B5712505.png)


![N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5712523.png)
![N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5712532.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5712564.png)

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)